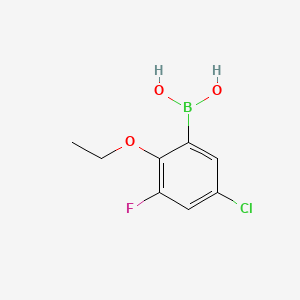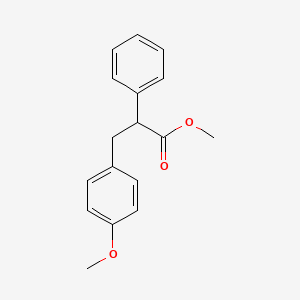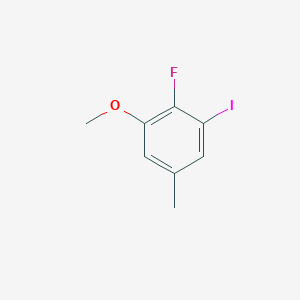
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is a chemical compound with the molecular formula C₉H₁₀ClN₃O It is known for its unique structure, which includes a hydrazinecarboxamide group and a 2-chloro-1-phenylethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 2-chloro-1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxamide,2-(2-bromo-1-phenylethylidene)
- Hydrazinecarboxamide,2-(2-fluoro-1-phenylethylidene)
- Hydrazinecarboxamide,2-(2-iodo-1-phenylethylidene)
Uniqueness
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different halogen substituents, such as bromo, fluoro, or iodo groups.
Propriétés
Numéro CAS |
52376-89-3 |
|---|---|
Formule moléculaire |
C9H10ClN3O |
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
[(2-chloro-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C9H10ClN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14) |
Clé InChI |
BHQOAOOLEQMTAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)


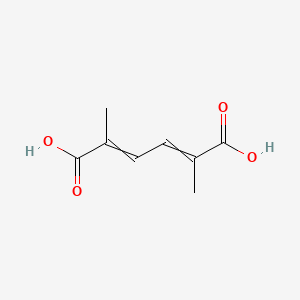
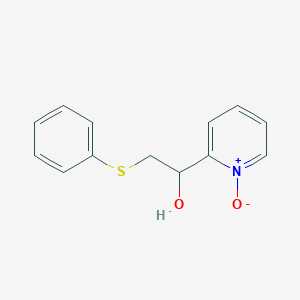
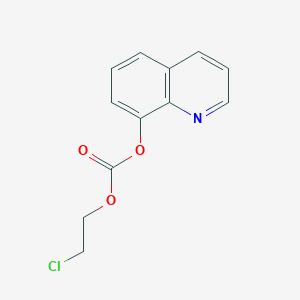
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)


